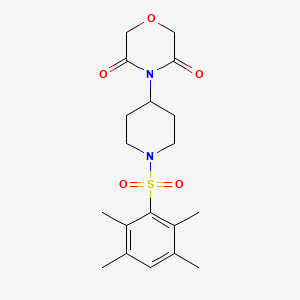

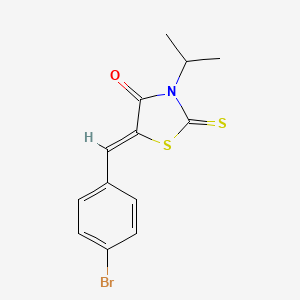

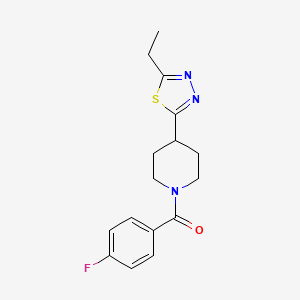

4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Applications De Recherche Scientifique

Ionic Liquid Crystals

Research by Lava, Binnemans, and Cardinaels (2009) explored the use of piperidinium, piperazinium, and morpholinium cations, which are structurally similar to the compound , for designing ionic liquid crystals. These ionic compounds showed rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, suggesting potential applications in advanced display technologies and electronic devices (Lava, K., Binnemans, K., & Cardinaels, T., 2009).

Hydrogen Bonding and Crystal Structures

Smith, Wermuth, and Sagatys (2011) investigated the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine, a component of the compound. This study provides insights into the design of new materials with specific crystal structures and hydrogen-bonding patterns, which could be critical for the development of novel catalysts, sensors, and pharmaceuticals (Smith, G., Wermuth, U., & Sagatys, D. S., 2011).

Lanthanide(III) Sulfonate-Phosphonates

Du, Xu, and Mao (2006) described the hydrothermal synthesis of lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, featuring structural components akin to the queried compound, exhibit unique 0D, 1D, and 3D frameworks, showing promise for applications in magnetism, luminescence, and as catalysts in various chemical reactions (Du, Z., Xu, H., & Mao, J., 2006).

Stereodynamics and Chemical Reactivity

Shainyan, Ushakov, Tolstikova, Koch, and Kleinpeter (2008) studied the stereodynamics of N-Trifyl substituted diheterocyclohexanes, including morpholine derivatives. This research sheds light on the conformational preferences and reactivity of such compounds, which could be leveraged in designing more efficient synthetic pathways for pharmaceuticals and agrochemicals (Shainyan, B., et al., 2008).

Propriétés

IUPAC Name |

4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c1-12-9-13(2)15(4)19(14(12)3)27(24,25)20-7-5-16(6-8-20)21-17(22)10-26-11-18(21)23/h9,16H,5-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIRLCUMPYPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2769489.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)